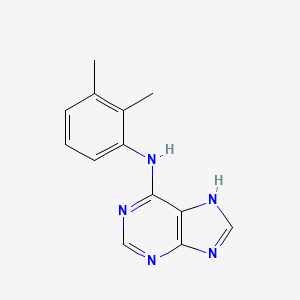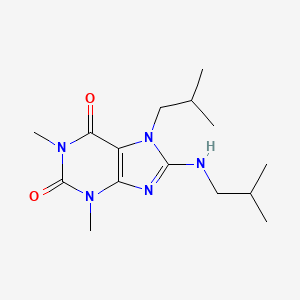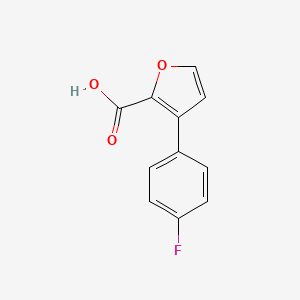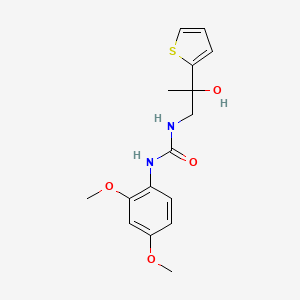![molecular formula C19H18N4O2 B2878649 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-68-8](/img/structure/B2878649.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide” is a type of organic compound known as a carbohydrazide. Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a carbohydrazide group. The (E) configuration indicates that the two highest-priority groups on the carbon-nitrogen double bond are on opposite sides of the bond .Applications De Recherche Scientifique
Corrosion Protection
The compound has been studied for its effectiveness in corrosion protection. In a 2020 study, a similar compound showed significant inhibition efficiency in protecting mild steel in acidic environments, demonstrating potential for industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).
Molecular Structure and Reactivity
Research in 2021 explored the synthesis, structural characterization, and molecular docking of a closely related compound. It included an analysis of its electronic structure and reactivity, indicating potential applications in medicinal chemistry (Karrouchi et al., 2021).
Vibrational Spectroscopy and Molecular Docking
A 2017 study focused on the vibrational spectroscopic investigations of a similar compound. The research included molecular dynamic simulations and molecular docking studies, suggesting its potential as a CDK2 inhibitor, a relevant target in cancer therapy (Pillai et al., 2017).
Cytotoxicity Studies
A study conducted in 2014 examined the cytotoxic activity of related pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization
Further research in 2020 detailed the synthesis and characterization of a structurally similar compound. This study also explored its in vitro antidiabetic and antioxidant activities, suggesting its potential application in metabolic disorders (Karrouchi et al., 2020).
Antibacterial Activity
A 2009 study synthesized and characterized a series of novel derivatives of a related compound, assessing their antibacterial activity against various strains, showing potential for applications in antimicrobial research (Rai et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)17-11-18(22-21-17)19(24)23-20-12-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUECVJNMDTPO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)


![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)

![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)